5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

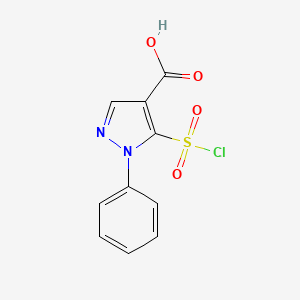

The compound’s IUPAC name, 5-(chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , reflects its substitution pattern on the pyrazole ring. The numbering begins at the nitrogen atom bearing the phenyl group (position 1), with the carboxylic acid at position 4 and the chlorosulfonyl group at position 5. The molecular formula is C₁₀H₇ClN₂O₄S , derived from the pyrazole backbone (C₃H₂N₂), phenyl substituent (C₆H₅), and functional groups (-SO₂Cl, -COOH).

The SMILES notation, C1=C(C(=O)O)N(N=C1S(=O)(=O)Cl)C2=CC=CC=C2 , encodes the connectivity: a pyrazole ring with a carboxylic acid at C4, a chlorosulfonyl group at C5, and a phenyl group at N1. The planar pyrazole ring adopts a cis configuration between the carboxylic acid and chlorosulfonyl groups, as observed in analogous structures.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₇ClN₂O₄S |

| Molecular weight | 286.69 g/mol |

| IUPAC name | 5-(chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |

| SMILES | C1=C(C(=O)O)N(N=C1S(=O)(=O)Cl)C2=CC=CC=C2 |

Properties

Molecular Formula |

C10H7ClN2O4S |

|---|---|

Molecular Weight |

286.69 g/mol |

IUPAC Name |

5-chlorosulfonyl-1-phenylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O4S/c11-18(16,17)9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |

InChI Key |

BPNBFLFXXVISLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process involves:

- Dissolving 1-phenyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane.

- Adding chlorosulfonic acid dropwise while maintaining the temperature below 0°C.

- Stirring the reaction mixture for several hours to complete the reaction.

- Quenching the reaction with ice-cold water and extracting the product using an organic solvent.

Industrial Production Methods

Industrial production of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents.

Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit promising antimicrobial properties. For instance, studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, which may lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. It has been found to induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as an anticancer agent .

Agrochemicals

Herbicide Development

5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are being evaluated for their effectiveness as herbicides. Their ability to inhibit specific enzymes involved in plant growth makes them suitable candidates for developing selective herbicides that target unwanted vegetation without harming crops .

Pesticides

The compound's structural features allow it to interact with biological systems in pests, making it a candidate for pesticide formulation. Studies indicate that it can disrupt pest metabolism or reproductive processes, leading to effective pest control solutions .

Materials Science

Polymer Chemistry

In materials science, 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is being explored for its potential use in polymer synthesis. Its reactive sulfonyl group can facilitate the formation of polymers with unique properties, such as enhanced thermal stability and chemical resistance .

Nanomaterials

The compound's ability to form complexes with metal ions has led to its investigation in nanomaterial synthesis. These complexes can be utilized to create nanoparticles with tailored properties for applications in electronics and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a systematic comparison of structurally related compounds (Table 1) and their key attributes:

Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives

Key Observations

Substituent Effects on Reactivity and Bioactivity :

- Electron-withdrawing groups (e.g., -SO₂Cl, -CF₃) enhance electrophilicity, making compounds like 5-(chlorosulfonyl)- and 5-(trifluoromethyl)- derivatives reactive intermediates for further functionalization .

- Bulky groups (e.g., adamantyl, cyclohexyl) improve binding specificity in enzyme inhibition due to steric complementarity .

- Halogenated aryl groups (e.g., 4-chlorophenyl, 2,4-dichlorophenyl) enhance antimicrobial activity by disrupting membrane integrity .

Synthesis Strategies :

- Ester hydrolysis is common for introducing carboxylic acid groups (e.g., ).

- Chlorosulfonyl incorporation (as in the target compound) likely parallels methods in , where chlorosulfonyl esters are reacted with amines or alcohols under basic conditions .

Biological Relevance :

- Compounds with amide linkages (e.g., ) show antibiofilm activity against Candida albicans, attributed to interference with fungal cell wall synthesis .

- Trifluoromethyl derivatives exhibit enhanced metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Crystallographic studies (e.g., ) reveal that substituents influence molecular packing via π-π stacking and hydrogen bonding, critical for solid-state stability .

Biological Activity

5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazole ring substituted with a chlorosulfonyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 286.69 g/mol. The chlorosulfonyl group significantly enhances the compound's reactivity and biological potential compared to structurally similar compounds.

1. Antimicrobial Properties

Research indicates that derivatives of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit notable antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the chlorosulfonyl group may contribute to the enhanced binding affinity to bacterial targets.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in treating inflammatory diseases . The structure-activity relationship suggests that modifications to the pyrazole ring can significantly influence this activity.

3. Insecticidal Properties

5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been investigated for its insecticidal properties, making it a candidate for use in pest control formulations . The chlorosulfonyl moiety is believed to play a crucial role in enhancing the insecticidal efficacy of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution on pyrazole ring | Anti-inflammatory properties |

| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group on pyrazole ring | Potential herbicidal activity |

| 5-Acetyl-1H-pyrazole-4-carboxylic acid | Acetyl substitution on pyrazole ring | Antimicrobial properties |

The presence of different substituents on the pyrazole ring can lead to variations in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:

- Antiviral Activity : A study focused on pyrazolic compounds as HIV inhibitors demonstrated that certain derivatives exhibited non-toxic activity against HIV replication in vitro, suggesting potential for further development as antiviral agents .

- In Vivo Efficacy : Research involving animal models has shown promising results for anti-inflammatory effects, with specific derivatives demonstrating significant reductions in inflammatory markers compared to standard treatments .

- Pest Control Applications : Field trials have indicated effective pest control using formulations based on this compound, reinforcing its relevance in agricultural applications .

Q & A

Q. What are the common synthetic routes for 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and sulfonating agents. A key step involves chlorosulfonation at the pyrazole ring's 5-position, often using reagents like chlorosulfonic acid or thionyl chloride. Post-synthesis, purity is validated via elemental analysis (C, H, N, S content) and spectroscopic techniques (¹H-NMR, IR, mass spectrometry). For example, IR spectra confirm the presence of sulfonyl chloride (-SO₂Cl) at ~1370 cm⁻¹ and carboxylic acid (-COOH) at ~1700 cm⁻¹ .

Q. How are structural and electronic properties characterized for this compound?

- Spectroscopy : ¹H-NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–8.5 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., S=O bonds at ~1.42 Å) and dihedral angles between the pyrazole ring and phenyl group, critical for understanding steric effects .

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to assess reactivity .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Anti-inflammatory activity : Carrageenan-induced rat paw edema model (dose range: 10–100 mg/kg).

- Analgesic activity : Acetic acid-induced writhing test (ED₅₀ values compared to standard NSAIDs like indomethacin).

- Ulcerogenicity : Assess gastric lesions in rodent models after 7-day dosing .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonyl chloride group stability during synthesis?

- Temperature control : Maintain reaction temperatures below 0°C during chlorosulfonation to minimize hydrolysis to sulfonic acid.

- Solvent selection : Use anhydrous dichloromethane or toluene to reduce moisture interference.

- Workup : Rapid isolation via vacuum filtration and storage under inert gas (N₂/Ar) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Disorder in sulfonyl groups : Use high-resolution X-ray data (Mo Kα radiation, λ = 0.71073 Å) and refinement software like SHELX or OLEX2 to model partial occupancy.

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., carboxylic acid dimers with O···O distances ~2.6 Å) to predict packing efficiency .

Q. How can structure-activity relationships (SAR) guide derivative design for improved bioactivity?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance COX-2 selectivity.

- Sulfonyl group modifications : Replace -SO₂Cl with -SO₂NH₂ to reduce ulcerogenicity while retaining anti-inflammatory potency .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and control compounds (e.g., celecoxib for COX-2 inhibition).

- Validate purity : Re-test compounds with HPLC (≥98% purity) to exclude impurities as confounding factors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.